N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide
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Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . 1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C7H6N2 and a molecular weight of 118.1359 . It has been used in the design of potent inhibitors for fibroblast growth factor receptors (FGFRs) .
Scientific Research Applications
Antifungal and Insecticidal Potential
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide derivatives have shown promising antifungal and insecticidal properties. In a study by Xiao et al. (2011), novel cinnamamide derivatives were synthesized and evaluated for their fungicidal and insecticidal activities. These compounds demonstrated significant inhibition against various plant pathogens and exhibited moderate nematicidal activities. The introduction of different amines and a chlorine atom in the pyridine ring enhanced their fungicidal activity, highlighting their potential in agricultural applications Xiao et al., 2011.
Anticancer Activity
A series of 4-amino-5-cinnamoylthiazoles were designed and synthesized as chalcone-like anticancer agents, with some derivatives showing significant antiproliferative activities against various human cancer cell lines. The pyrrolidine derivative, in particular, exhibited promising activity against HepG2 cells, indicating the potential of this compound derivatives in cancer therapy Ayati et al., 2018.
Antimicrobial and Antioxidant Properties
Amido linked bis heterocycles, including pyrrolyl/pyrazolyl-oxazoles, thiazoles, and imidazoles derived from cinnamamide, have demonstrated antimicrobial activity against bacteria such as Bacillus subtilis and fungi like Penicillium chrysogenum. These findings suggest their potential as antimicrobial agents Padmavathi et al., 2011. Additionally, a new class of pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides showed significant antioxidant activity, with methoxy-substituted pyrazolyl pyridines displaying notable effectiveness compared to standard ascorbic acid, indicating their utility in combating oxidative stress Gudi et al., 2017.
Novel Synthetic Approaches
Research has also focused on innovative synthetic methodologies for cinnamic acids and their derivatives, crucial for further applications in medicinal chemistry and materials science. For instance, a direct synthesis approach for cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids has been developed, providing a new route for preparing these compounds with potential utility in various scientific fields Chiriac et al., 2005.
Mechanism of Action
Properties
IUPAC Name |
(E)-3-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-18(10-9-16-6-2-1-3-7-16)20-13-5-14-22-15-11-17-8-4-12-21-19(17)22/h1-4,6-12,15H,5,13-14H2,(H,20,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFPVGNRPCZQDI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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